Cas no 35896-58-3 (1,2,3,4-Tetramethoxy-5-methylbenzene)

1,2,3,4-Tetramethoxy-5-methylbenzene structure
35896-58-3 structure
商品名:1,2,3,4-Tetramethoxy-5-methylbenzene
CAS番号:35896-58-3
MF:C11H16O4
メガワット:212.2423
MDL:MFCD07370118
CID:54509
PubChem ID:354334128

1,2,3,4-Tetramethoxy-5-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-Tetramethoxy-5-methylbenzene
    • 2,3,4,5-Tetramethoxytoluene
    • 1,2,3,4-tetramethoxy-5-methyl-benzene
    • 1-methyl-2,3,4,5-tetramethoxybenzene
    • 2,3,4,5-tetramethoxy-6-methylbenzene
    • tetramethoxytoluene
    • Benzene, 1,2,3,4-tetramethoxy-5-methyl-
    • 2,3,4,5-tetramethoxy-toluene
    • 2,3,4,5-tetramethoxy toluene
    • 2,3,4,5 tetramethoxy toluene
    • OIWAVVSMXFIBCD-UHFFFAOYSA-N
    • VZ22091
    • 5-methyl-1,2,3,4-tetramethoxybenzene
    • Benzene,
    • AC-9037
    • SCHEMBL1243920
    • MFCD07370118
    • A823024
    • FT-0639288
    • T2626
    • O10336
    • SY046549
    • 1,2,3,4-tetramethoxy-5-methyl-benzene;2,3,4,5-Tetramethoxytoluene
    • DTXSID90432199
    • AKOS015889821
    • AMY17955
    • 35896-58-3
    • AS-12311
    • CS-W021271
    • 2,3,4,5-Tetramethoxytoluene,97%
    • DB-019648
    • MDL: MFCD07370118
    • インチ: 1S/C11H16O4/c1-7-6-8(12-2)10(14-4)11(15-5)9(7)13-3/h6H,1-5H3
    • InChIKey: OIWAVVSMXFIBCD-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C(C(=C(C([H])=C1C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 212.104859g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 212.104859g/mol
  • 単一同位体質量: 212.104859g/mol
  • 水素結合トポロジー分子極性表面積: 36.9Ų
  • 重原子数: 15
  • 複雑さ: 185
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.052
  • ふってん: 120°C/1.2mmHg(lit.)
  • フラッシュポイント: 104.4°C
  • 屈折率: 1.509
  • PSA: 36.92000
  • LogP: 2.02940

1,2,3,4-Tetramethoxy-5-methylbenzene セキュリティ情報

1,2,3,4-Tetramethoxy-5-methylbenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,2,3,4-Tetramethoxy-5-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UK600-25g
2,3,4,5-Tetramethoxytoluene
35896-58-3 97%
25g
593CNY 2021-05-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2626-25G
2,3,4,5-Tetramethoxytoluene
35896-58-3 >97.0%(GC)
25g
¥230.00 2024-04-16
Chemenu
CM252466-25g
1,2,3,4-Tetramethoxy-5-methylbenzene
35896-58-3 95+%
25g
$112 2022-06-11
Fluorochem
091526-5g
2,3,4,5-Tetramethoxytoluene
35896-58-3 95%
5g
£29.00 2022-02-28
Fluorochem
091526-1g
2,3,4,5-Tetramethoxytoluene
35896-58-3 95%
1g
£10.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UK600-100g
1,2,3,4-Tetramethoxy-5-methylbenzene
35896-58-3 97%
100g
1574.0CNY 2021-08-03
1PlusChem
1P003FUD-5g
1,2,3,4-Tetramethoxy-5-methylbenzene
35896-58-3 95%
5g
$6.00 2025-02-19
eNovation Chemicals LLC
D955386-500g
1,2,3,4-Tetramethoxy-5-methylbenzene
35896-58-3 95%+
500g
$480 2023-09-04
A2B Chem LLC
AB59701-5g
2,3,4,5-Tetramethoxytoluene
35896-58-3 97%
5g
$6.00 2024-04-20
abcr
AB336414-100g
2,3,4,5-Tetramethoxytoluene; .
35896-58-3
100g
€151.90 2024-04-17

1,2,3,4-Tetramethoxy-5-methylbenzene 合成方法

1,2,3,4-Tetramethoxy-5-methylbenzene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:35896-58-3)2,3,4,5-Tetramethoxytoluene
注文番号:25873524
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:13
価格 ($):discuss personally

1,2,3,4-Tetramethoxy-5-methylbenzene 関連文献

1,2,3,4-Tetramethoxy-5-methylbenzeneに関する追加情報

Comprehensive Overview of 1,2,3,4-Tetramethoxy-5-methylbenzene (CAS No. 35896-58-3): Properties, Applications, and Industry Insights

1,2,3,4-Tetramethoxy-5-methylbenzene (CAS No. 35896-58-3), a specialized aromatic compound, has garnered significant attention in organic synthesis and material science due to its unique structural features. This methoxy-substituted benzene derivative is characterized by four methoxy groups and a methyl group arranged symmetrically around the benzene ring, offering distinct electronic and steric properties. Researchers frequently search for "synthesis of 1,2,3,4-tetramethoxy-5-methylbenzene" or "CAS 35896-58-3 applications," reflecting its relevance in advanced chemical workflows.

The compound's thermal stability and solubility profile make it valuable for designing high-performance polymers and liquid crystal materials. Recent studies highlight its role as a building block for pharmaceutical intermediates, particularly in developing antioxidant agents and flavor enhancers. Industry trends show growing interest in "green chemistry approaches for methoxybenzene derivatives," aligning with sustainability goals. Analytical techniques like HPLC and NMR are essential for quality control, as purity directly impacts performance in end-use applications.

Emerging applications include organic electronics, where its electron-donating methoxy groups contribute to charge transport in semiconducting materials. Patent analyses reveal innovative uses in photoinitiator systems for UV-curable coatings. Environmental considerations drive research into "biodegradable aromatic compounds," positioning 35896-58-3 as a candidate for eco-friendly formulations. The compound's low toxicity profile (as per REACH guidelines) further supports its adoption across industries.

Supply chain dynamics for tetramethoxybenzene derivatives reflect increasing demand from Asia-Pacific markets. Technical discussions often focus on "scale-up challenges for multi-methoxy aromatics" and "cost-effective purification methods." Advanced catalytic methylation processes have recently improved production efficiency by 15-20%, addressing key pain points in manufacturing. Regulatory compliance remains straightforward as the compound falls outside restricted substance lists in major jurisdictions.

Future research directions may explore its supramolecular chemistry potential, particularly in host-guest systems for molecular recognition. The compound's crystallographic data (available in CSD databases) aids in computational modeling of molecular interactions. As industries seek "multifunctional aromatic platforms," 1,2,3,4-Tetramethoxy-5-methylbenzene offers versatile chemistry for next-generation material design, combining processability with tailorable reactivity.

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